molecular formula C16H18N4O2 B2929532 6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide CAS No. 1396868-08-8

6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide

Cat. No.: B2929532
CAS No.: 1396868-08-8
M. Wt: 298.346
InChI Key: CJFOSHAOCQRJOO-UHFFFAOYSA-N
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Description

6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound features a morpholine ring, an o-tolyl group, and a pyridazine core, making it a unique and versatile molecule.

Scientific Research Applications

6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide typically involves the reaction of pyridazine derivatives with morpholine and o-toluidine under controlled conditions. The process may include steps such as:

    Formation of the Pyridazine Core: Starting with a suitable precursor, such as a dihydropyridazine, the core structure is formed through cyclization reactions.

    Introduction of the Morpholine Ring: Morpholine is introduced through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.

    Attachment of the o-Tolyl Group: The o-tolyl group is attached via electrophilic aromatic substitution, using catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium or copper catalysts, sodium hydride, potassium carbonate.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide is unique due to its combination of the morpholine ring, o-tolyl group, and pyridazine core. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-methylphenyl)-6-morpholin-4-ylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-4-2-3-5-13(12)17-16(21)14-6-7-15(19-18-14)20-8-10-22-11-9-20/h2-7H,8-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFOSHAOCQRJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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